molecular formula C11H13NO4 B2598715 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid CAS No. 1502535-11-6

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

Cat. No.: B2598715
CAS No.: 1502535-11-6
M. Wt: 223.228
InChI Key: QPJKHWGXFGLRQD-UHFFFAOYSA-N
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Description

8-Methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core with a methoxy group at the 8th position, a keto group at the 6th position, and a carboxylic acid group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under acidic or basic conditions to form the quinolizine core. Subsequent functionalization steps introduce the methoxy, keto, and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Hydroxylated quinolizine derivatives.

    Reduction: Hydroxy-quinolizine derivatives.

    Substitution: Amino or thio-quinolizine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various biological targets.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the quinolizine core is associated with various biological activities, including antimicrobial and anticancer effects.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the methoxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
  • 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Comparison: Compared to similar compounds, 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is unique due to the presence of the methoxy group at the 8th position This methoxy group can influence the compound’s reactivity and biological activity, making it distinct from its analogs

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKHWGXFGLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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